molecular formula C14H16N2O B7499263 N-cyclopentyl-1H-indole-6-carboxamide

N-cyclopentyl-1H-indole-6-carboxamide

Cat. No.: B7499263
M. Wt: 228.29 g/mol
InChI Key: AZPAYXSEXSHHPT-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1H-indole-6-carboxamide is a small molecule building block based on the 1H-indole-6-carboxamide scaffold. The indole-6-carboxylic acid moiety is a versatile intermediate in organic synthesis and medicinal chemistry research, serving as a precursor for the synthesis of various heterocyclic compounds and functionalized indoles . This compound features a cyclopentyl group attached to the carboxamide nitrogen, a modification that can influence the molecule's lipophilicity, conformational preference, and overall pharmacokinetic properties in drug discovery efforts. Research Applications: Compounds based on the 1H-indole-6-carboxamide structure are valuable in pharmaceutical research for developing potential therapeutic agents. The indole core is a privileged structure in medicinal chemistry, found in molecules that modulate a variety of biological targets. The carboxamide group, especially when substituted with aliphatic rings like cyclopentyl, is a common pharmacophore that can facilitate hydrogen bonding with biological targets, making such compounds interesting for probing protein-protein interactions or enzyme active sites . Furthermore, this molecule can serve as a key intermediate in macrocyclization strategies for constructing cyclic peptides and peptidomimetics, which are a growing therapeutic class due to their ability to target traditionally "undruggable" protein surfaces . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle with appropriate safety precautions.

Properties

IUPAC Name

N-cyclopentyl-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(16-12-3-1-2-4-12)11-6-5-10-7-8-15-13(10)9-11/h5-9,12,15H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPAYXSEXSHHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

N-cyclopentyl-1H-indole-6-carboxamide has been investigated for its antiviral properties, particularly as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication, and compounds targeting it can significantly hinder the lifecycle of HCV. Research has shown that derivatives of this compound exhibit promising activity against genotype 1 HCV subgenomic replicons with effective concentrations (EC50) below 100 nM .

1.2 Xanthine Oxidase Inhibition

Another significant application of this compound derivatives is their role as xanthine oxidase inhibitors. This enzyme is a key player in purine metabolism and is a target for treating conditions like hyperuricemia and gout. Studies have demonstrated that specific derivatives can effectively reduce serum uric acid levels in animal models, indicating their potential as therapeutic agents for these conditions .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the cyclopentyl group significantly affect the compound's metabolic stability and potency. For instance, replacing cyclohexyl with cyclopentyl improved metabolic stability while maintaining enzymatic potency, which is essential for developing effective drugs .

Case Study 1: Hepatitis C Treatment

In a clinical candidate evaluation, this compound derivatives were tested in HCV-infected patients. The compound demonstrated substantial antiviral activity, leading to a reduction in viral load and improvement in liver function tests. This study supports its potential as a therapeutic agent against HCV .

Case Study 2: Gout Management

A study involving an acute hyperuricemia rat model showed that this compound significantly lowered serum uric acid levels compared to control treatments. This finding highlights its potential application in managing gout and related disorders .

Comparative Data Table

The following table summarizes the key findings from various studies on this compound:

Application Target Efficacy Study Reference
AntiviralHCV NS5B PolymeraseEC50 < 100 nM
Xanthine Oxidase InhibitorHyperuricemiaSignificant uric acid reduction
Antitubercular ActivityMycobacterial speciesPotent against drug-resistant strains

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid
  • Structure: Cyclopentylamino at position 7, phenyl at position 2, carboxylic acid at position 4.
  • Key Differences: The carboxylic acid group (vs. This compound has a lower molecular weight (320.39 g/mol) compared to typical carboxamide derivatives, which may reduce membrane permeability .
  • Implications : Carboxylic acid derivatives often exhibit higher aqueous solubility but lower bioavailability due to ionization at physiological pH.
N-[4-[[[4-[(1E)-3-amino-3-oxo-1-propenyl]phenyl]amino]carbonyl]-1-ethyl-4-piperidinyl]-3-cyclohexyl-2-(3-furanyl)-1H-indole-6-carboxamide
  • Structure : Cyclohexyl and furanyl substituents, extended piperidinyl-amide side chain.
  • The furanyl moiety introduces aromatic heterocyclic interactions .
  • Physicochemical Data :

    Property Value
    Molecular Weight 607.32 g/mol
    PSA (Polar Surface Area) 133.46 Ų
    Predicted pKa 13.10 ± 0.20
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide
  • Structure : Indoline core with cyclopentanecarbonyl and methoxy-indole-carboxamide.
  • Key Differences : The indoline scaffold (vs. indole) and methoxy group at position 6 alter electronic properties. The molecular weight (403.5 g/mol) is lower than cyclohexyl derivatives, which may enhance pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Trends

Table 1: Comparative Properties of Indole Carboxamide Derivatives
Compound Molecular Weight (g/mol) PSA (Ų) Predicted pKa Key Substituents
N-cyclopentyl-1H-indole-6-carboxamide* ~300 (estimated) ~80–100 ~12–14 Cyclopentyl, carboxamide
Cyclohexyl-furanyl derivative 607.32 133.46 13.10 Cyclohexyl, furanyl, piperidine
Methoxy-indoline derivative 403.5 N/A N/A Methoxy, indoline, cyclopentane
  • Lipophilicity : Cyclopentyl substituents offer a balance between steric bulk and lipophilicity compared to cyclohexyl groups, which could optimize tissue distribution .

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method for synthesizing indole carboxamides involves activating the carboxylic acid group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP). This approach, adapted from the synthesis of indole-2-carboxylic acid derivatives, proceeds via the formation of an active O-acylisourea intermediate, which reacts with cyclopentylamine to yield the target amide.

A representative procedure involves dissolving indole-6-carboxylic acid (1 mmol) and cyclopentylamine (1 mmol) in dichloromethane (DCM, 10 mL), followed by sequential addition of DMAP (0.2 mmol) and EDC (1.1 mmol). The reaction mixture is stirred at room temperature for 12–18 hours, after which it is quenched with 0.5 N HCl and extracted with DCM. Purification via silica gel chromatography typically affords the desired product.

Uranium-Based Activation Using HATU

High-Efficiency Coupling in Polar Solvents

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers enhanced reactivity for sterically hindered amines like cyclopentylamine. A protocol from indole-6-carboxylic acid couplings involves dissolving the acid (1 mmol) and cyclopentylamine (1.2 mmol) in N,N-dimethylformamide (DMF, 10 mL) with 4-methylmorpholine (3 mmol) and HATU (1.1 mmol). The mixture is heated at 60°C for 18 hours, followed by aqueous workup and chromatographic purification.

Comparative Performance

This method, while more expensive due to HATU’s cost, achieves higher yields in related amidation reactions (e.g., 43–78% for structurally similar substrates). The elevated temperature accelerates reaction kinetics, making it preferable for large-scale synthesis.

Critical Analysis of Methodologies

Side-by-Side Comparison

Parameter EDC/DMAP Method HATU Method
Reagents EDC, DMAP, DCMHATU, DMF, 4-methylmorpholine
Temperature 25°C60°C
Reaction Time 12–18 hours18 hours
Reported Yields (Analogues) 65–80%43–78%
Purification Column chromatographyColumn chromatography

Strategic Recommendations

  • Small-scale synthesis : EDC/DMAP is ideal due to lower reagent costs.

  • Sterically challenging amines : HATU’s superior activation justifies its use despite higher expenses.

Characterization and Validation

Successful synthesis requires validation via:

  • 1H NMR : Characteristic indole NH signal (~11.5 ppm) and cyclopentyl multiplet (1.5–2.0 ppm).

  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 243.1 for C14H16N2O) .

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